trichloropyrimidine-2-carbonitrile
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Overview
Description
Trichloropyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic N-heterocycles that are widely found in nature, for example, as components of pyrimidine nucleotides such as cytosine, thymine, and uracil . This compound is particularly interesting due to its multiple reactive sites, making it a valuable scaffold in synthetic chemistry .
Preparation Methods
Trichloropyrimidine-2-carbonitrile can be synthesized through various routes. One efficient method involves starting from 4,6-dichloro-2-(methylthio)pyrimidine, which is converted to 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile in four steps, giving an overall yield of 67% . The steps include nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, oxidation of the sulfide group to sulfone, displacement by cyanide, and chlorination at the pyrimidine C5 position with NCS . Another method involves the reaction of tetracyanoethene with sulfur dichloride, followed by conversion to the target pyrimidine .
Chemical Reactions Analysis
Trichloropyrimidine-2-carbonitrile undergoes various types of reactions, including nucleophilic substitution and transition metal-catalyzed coupling reactions . Common reagents used in these reactions include DABCO, which acts as a nucleophile in displacement reactions . For example, the reaction of this compound with DABCO in acetonitrile at room temperature yields 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile . The major products formed from these reactions often involve modifications at the chlorine-substituted carbons or the nitrile group .
Scientific Research Applications
Trichloropyrimidine-2-carbonitrile has a wide range of applications in scientific research. It is used as a synthetic scaffold in organic chemistry due to its multiple reactive sites . In biology and medicine, pyrimidine derivatives, including this compound, are known for their pharmacological effects such as antibacterial, antiviral, antifungal, and anti-inflammatory activities . Additionally, it is used in the development of pharmaceuticals, including CNS depressants, antibacterial agents, and anticancer drugs .
Mechanism of Action
The mechanism of action of trichloropyrimidine-2-carbonitrile and its derivatives often involves the inhibition of specific enzymes or pathways. For example, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of prostaglandin E2 . This inhibition helps in reducing inflammation and associated symptoms .
Comparison with Similar Compounds
Trichloropyrimidine-2-carbonitrile can be compared with other polychlorinated pyrimidines such as 2,4,5,6-tetrachloropyrimidine . While both compounds have multiple chlorine substitutions, this compound offers unique reactivity due to the presence of the nitrile group at the C2 position . This nitrile group provides additional sites for chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
278600-23-0 |
---|---|
Molecular Formula |
C5Cl3N3 |
Molecular Weight |
208.4 |
Purity |
95 |
Origin of Product |
United States |
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